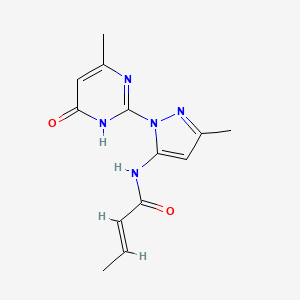![molecular formula C13H23NO2 B2888167 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide CAS No. 2168837-43-0](/img/structure/B2888167.png)
3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide, also known as MS-245, is a novel small molecule inhibitor that has gained significant attention in the scientific community. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide involves the inhibition of a protein called BRD4, which is involved in the regulation of gene expression. BRD4 is overexpressed in various diseases, including cancer and inflammation. By inhibiting BRD4, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide reduces the expression of genes that are responsible for the development of these diseases.
Effets Biochimiques Et Physiologiques
3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been shown to have various biochemical and physiological effects. In cancer, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide reduces the production of pro-inflammatory cytokines by inhibiting the activity of transcription factors such as NF-κB. In autoimmune disorders, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide reduces the production of autoantibodies by inhibiting the activity of B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is its high potency and selectivity for BRD4. This makes it an ideal tool for studying the role of BRD4 in various diseases. However, one of the limitations of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide. One potential direction is the development of more potent and selective BRD4 inhibitors based on the structure of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide. Another potential direction is the study of the combination of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide with other drugs for the treatment of various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide in vivo could provide valuable information for the development of this compound as a therapeutic agent.
Conclusion:
In conclusion, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is a novel small molecule inhibitor with potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is a multistep process that results in a high yield and purity of the final product. The mechanism of action of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide involves the inhibition of BRD4, which is overexpressed in various diseases. 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the reduction of autoantibody production. While there are some limitations to the use of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide in lab experiments, there are several future directions for the study of this compound, including the development of more potent and selective BRD4 inhibitors and the study of its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide involves a multistep process starting from commercially available starting materials. The synthesis begins with the preparation of a spirocyclic intermediate, which is then subjected to further functionalization to obtain 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide. The final product is obtained in high yield and purity, making it suitable for further studies.
Applications De Recherche Scientifique
3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammation. In autoimmune disorders, 3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide has been shown to reduce the production of autoantibodies, which are responsible for the development of autoimmune diseases.
Propriétés
IUPAC Name |
3-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10(2)9-12(15)14-11-3-4-13(11)5-7-16-8-6-13/h10-11H,3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEGVGDSFXKDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCC12CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2888086.png)
![2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2888087.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(cyclopropylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2888088.png)
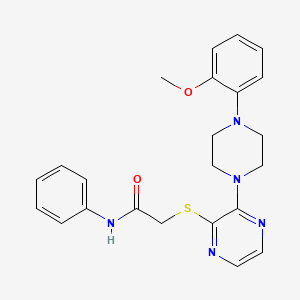
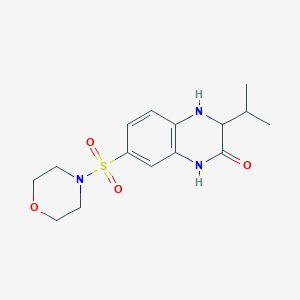
![3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2888093.png)
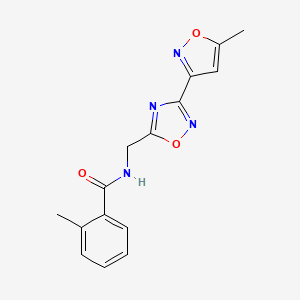
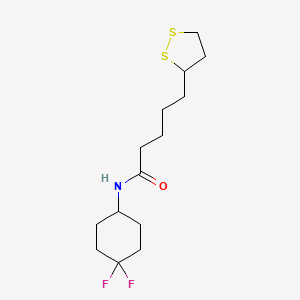
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide](/img/structure/B2888098.png)
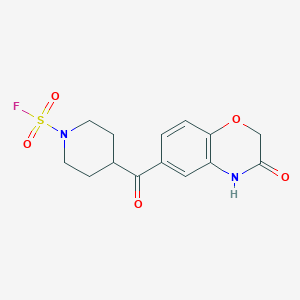
![6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2888102.png)
![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)
